4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde
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Overview
Description
“4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde” is a chemical compound with the CAS Number: 386715-47-5 . It has a molecular weight of 199.21 . The IUPAC name for this compound is 4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9NO2/c14-7-10-6-9-3-1-2-8-4-5-13(11(8)9)12(10)15/h1-3,6-7H,4-5H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 108-110°C . The compound should be stored at a temperature between 28°C .Scientific Research Applications
Quinoxaline and Derivatives in Scientific Research
Heterocyclic Compound Applications : Quinoxalines, including quinoline derivatives, are heterocyclic compounds with applications ranging from dyes and pharmaceuticals to antibiotics. Their antitumoral properties and role as catalysts' ligands have been studied, highlighting their potential in cancer research and chemical synthesis Aastha Pareek and Dharma Kishor, 2015.
Anticorrosive Materials : Quinoline derivatives have shown effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces, underscoring their significance in material science and engineering C. Verma, M. Quraishi, E. Ebenso, 2020.
Pyrimidine Derivatives and Sensing Materials
Optical Sensor Synthesis : Pyrimidine derivatives, closely related to quinoline structures, have been employed as recognition units in the creation of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, demonstrating their utility in analytical chemistry Gitanjali Jindal, N. Kaur, 2021.
Quinoline and CNS Drug Synthesis
CNS Acting Drugs : Functional chemical groups in heterocycles like quinoline have been identified as potential leads for synthesizing compounds with central nervous system (CNS) activity. These findings suggest avenues for developing new treatments for CNS disorders S. Saganuwan, 2017.
Synthetic Strategies Using Quinoline Derivatives
Synthesis of Polycyclic Systems : Propargylic alcohols have been utilized in novel synthetic strategies for constructing heterocycles such as pyridines, quinolines, and isoquinolines. This research underscores the role of quinoline derivatives in facilitating the development of complex organic molecules Surabhi Mishra, Sindoori R Nair, Beeraiah Baire, 2022.
Safety and Hazards
Properties
IUPAC Name |
11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-7-10-6-9-3-1-2-8-4-5-13(11(8)9)12(10)15/h1-3,6-7H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQKLXHVZPNJJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371161 |
Source
|
Record name | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-47-5 |
Source
|
Record name | 1,2-Dihydro-4-oxo-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386715-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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